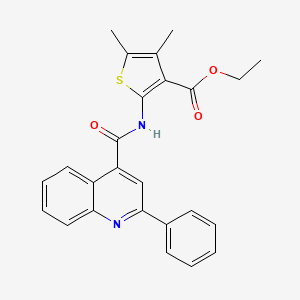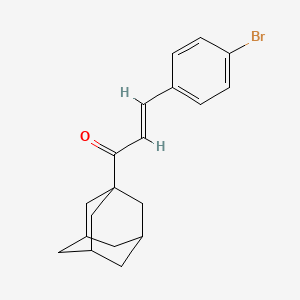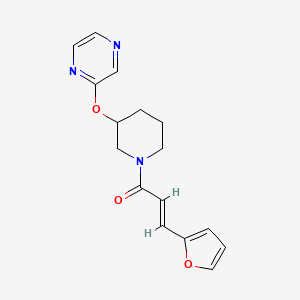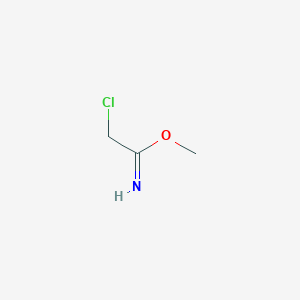![molecular formula C17H18N2OS B2964726 3-(4-(methylthio)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one CAS No. 2320173-35-9](/img/structure/B2964726.png)
3-(4-(methylthio)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(methylthio)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as MPTP and is a derivative of the pyrrolopyridine family.
Scientific Research Applications
Antimicrobial Activity
Compounds with the pyrrolopyrazine scaffold, such as the one , have exhibited antimicrobial properties. This application is crucial in the development of new antibiotics to combat resistant strains of bacteria. The presence of the methylsulfanyl group could potentially enhance the molecule’s ability to interact with bacterial enzymes, disrupting their function and leading to bacterial cell death .
Anti-inflammatory Agents
The anti-inflammatory potential of pyrrolopyrazine derivatives makes them candidates for the treatment of chronic inflammatory diseases. By modulating key inflammatory pathways, these compounds can help in reducing inflammation and associated pain .
Antiviral Therapeutics
Pyrrolopyrazine derivatives have shown antiviral activities, which could be harnessed to develop treatments for viral infections. The structural complexity of the compound allows for interactions with viral proteins, possibly inhibiting viral replication .
Antifungal Applications
The antifungal activity of pyrrolopyrazine derivatives is another area of interest, particularly in the agricultural sector to protect crops from fungal pathogens. The compound’s ability to interfere with fungal cell wall synthesis could be the mechanism behind its antifungal properties .
Antioxidant Properties
Oxidative stress is a common pathway leading to various diseases. Pyrrolopyrazine derivatives have antioxidant properties that could neutralize free radicals, thereby preventing cellular damage and contributing to the prevention of diseases like cancer .
Kinase Inhibition for Cancer Therapy
Kinase inhibitors are a class of drugs that play a significant role in cancer therapy. Pyrrolopyrazine derivatives, including the compound , have shown activity in inhibiting kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. This application is particularly promising for targeted cancer therapies .
Drug Discovery and Lead Optimization
The unique structure of this compound makes it an attractive scaffold for drug discovery. Its ability to bind to various biological targets can be exploited in the design and optimization of new drugs with improved efficacy and reduced side effects .
Material Science Applications
While not directly related to its biological activity, the structural features of pyrrolopyrazine derivatives could be utilized in material science. For instance, the compound’s ability to form stable complexes with metals could be applied in the development of organic semiconductors or as part of catalytic systems .
properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-21-15-7-4-13(5-8-15)6-9-17(20)19-11-14-3-2-10-18-16(14)12-19/h2-5,7-8,10H,6,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXPSATUCFPICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CC3=C(C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2964649.png)
![6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2964651.png)
![methyl 2-amino-4-(2-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2964653.png)

![ethyl 4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2964656.png)

![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2964659.png)
![3-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2964660.png)
![N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2964661.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2964662.png)

